(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine
Description
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine is a complex organic compound with the molecular formula C24H20N2O2S. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylsulfonyl group and a methylene bridge connecting to a 4-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)-7-methylquinolin-3-yl]-N-(4-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-17-9-12-21(13-10-17)25-16-20-15-19-11-8-18(2)14-23(19)26-24(20)29(27,28)22-6-4-3-5-7-22/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIYGMFVFJRRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N=C3C=C(C=CC3=C2)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The final step involves the formation of the methylene bridge connecting the 4-methylphenyl group to the quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and phenylsulfonyl-substituted molecules. Examples include:
Quinoline: A simpler analog with a similar core structure but lacking the additional substituents.
Phenylsulfonylquinoline: A compound with a phenylsulfonyl group attached to the quinoline core but without the methylene bridge and 4-methylphenyl group.
Uniqueness
What sets (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine apart is its specific combination of substituents, which confer unique chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
